molecular formula C20H12I2 B1279146 1,1'-Binaphthalene, 2,2'-diiodo- CAS No. 76905-80-1

1,1'-Binaphthalene, 2,2'-diiodo-

Cat. No. B1279146
CAS RN: 76905-80-1
M. Wt: 506.1 g/mol
InChI Key: KZSPPDFSBAVQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Binaphthalene, 2,2’-diiodo- is a compound with the molecular formula C20H12I2 . It has a molecular weight of 506.1 g/mol . The IUPAC name for this compound is 2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene .


Synthesis Analysis

The synthesis of 1,1’-Binaphthalene, 2,2’-diiodo- related compounds has been reported in the literature. For instance, 2,2’-Diiodo-1,1’-binaphthalene undergoes a tandem Heck reaction with methyl acrylate to afford methyl 2-(7H-dibenzo[c,g]fluoren-7-ylidene)acetate .


Molecular Structure Analysis

The molecular structure of 1,1’-Binaphthalene, 2,2’-diiodo- can be represented by the canonical SMILES string: C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)I)I .


Chemical Reactions Analysis

The UV and CD spectra of ®-(+)-2,2‘-diiodo-1,1‘-binaphthalene show an unexpectedly large value of the wavelength splitting between the two main bands, resulting from the exciton coupling of 1Bb transitions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1’-Binaphthalene, 2,2’-diiodo- include a molecular weight of 506.1 g/mol, XLogP3-AA of 7.3, hydrogen bond donor count of 0, hydrogen bond acceptor count of 0, rotatable bond count of 1, exact mass of 505.90285 g/mol, monoisotopic mass of 505.90285 g/mol, topological polar surface area of 0 Ų, heavy atom count of 22, and a formal charge of 0 .

Scientific Research Applications

Chiroptical Switches

The compound is used in the synthesis of macrocyclic diazene switches with binaphthalene units. These switches exhibit remarkable changes in circular dichroism (CD) spectra due to reversible isomerization of N=N diazene bonds upon irradiation . This property is significant for developing chiroptical materials that can be used as memory devices in optical data storage and processing.

Stereoselective Synthesis

1,1’-Binaphthalene, 2,2’-diiodo- serves as a precursor in the stereoselective synthesis of enantiopure 2,2’-diaryl-1,1’-binaphthalenes. This process involves stereoconservative Suzuki arylation, which is crucial for creating compounds with specific optical rotations used in asymmetric catalysis .

Fluorescence Sensing

Derivatives of 1,1’-Binaphthalene, 2,2’-diiodo- are utilized as building blocks for chiroptical materials in fluorescence sensing. These materials are designed to detect and measure the fluorescence of various substances, which is essential in biological assays and chemical analysis .

Transition-Metal Ligands

The compound is also a key building block for transition-metal ligands. These ligands are vital in catalysis, particularly in reactions that require high levels of enantioselectivity and can be used in the pharmaceutical industry for drug synthesis .

Organocatalysis

In organocatalysis, 1,1’-Binaphthalene, 2,2’-diiodo- derivatives are used to create organocatalysts. These catalysts are important for driving various organic reactions without the need for metals, making them environmentally friendly and cost-effective .

Analytical Methods

A recent study reported the use of 1,1’-Binaphthalene, 2,2’-diiodo- in a new analytical method called aggregation-induced polarization (AIP). This method is based on the relationship between optical rotation values and the solvent mixture, which can be applied in the analysis of chiral samples .

Enantioselective Reactions

The compound is involved in enantioselective reactions to produce high-purity enantiomers. These reactions are fundamental in creating pharmaceuticals that have specific desired effects on biological systems .

Synthesis of Chiral Compounds

Finally, 1,1’-Binaphthalene, 2,2’-diiodo- is used in the synthesis of various chiral compounds. These compounds are essential in the development of new materials with unique optical properties, which have applications in advanced technologies .

Mechanism of Action

Target of Action

The primary target of 1,1’-Binaphthalene, 2,2’-Diiodo- is the formation of enantiopure 2,2’-diaryl-1,1’-binaphthalenes . This compound is used as a substrate for cross-coupling reactions . It’s also used in the synthesis of enantiopure 2,2’-diaryl-1,1’-binaphthalenes .

Mode of Action

1,1’-Binaphthalene, 2,2’-Diiodo- interacts with its targets through a process known as the Suzuki arylation . This process involves the coupling of the compound with other molecules to form 2,2’-diaryl-1,1’-binaphthalenes . The compound can also undergo an oxidative skeletal rearrangement that involves the cleavage of a strong C–C single bond of the binaphthalene unit and the nitrogen migration .

Biochemical Pathways

The compound affects the biochemical pathway involving the Suzuki arylation . This process leads to the formation of 2,2’-diaryl-1,1’-binaphthalenes . Additionally, the compound can undergo an oxidative skeletal rearrangement that involves the cleavage of a strong C–C single bond of the binaphthalene unit and the nitrogen migration . This rearrangement enables access to a series of U-shaped azaacenes .

Pharmacokinetics

It’s known that the compound has a molecular weight of 5061 g/mol . It has a melting point of 207.1 °C and a boiling point of 522.58 °C . These properties may influence its bioavailability.

Result of Action

The action of 1,1’-Binaphthalene, 2,2’-Diiodo- results in the formation of 2,2’-diaryl-1,1’-binaphthalenes . These products are formed in considerable yields . The compound can also undergo an oxidative skeletal rearrangement that leads to the formation of a series of U-shaped azaacenes .

Action Environment

The action of 1,1’-Binaphthalene, 2,2’-Diiodo- can be influenced by various environmental factors. For instance, the Suzuki arylation process requires specific conditions for optimal results . Additionally, the oxidative skeletal rearrangement of the compound is induced by an iodine-containing oxidant . Therefore, the presence and concentration of these substances in the environment can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12I2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSPPDFSBAVQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456422
Record name 1,1'-Binaphthalene, 2,2'-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Binaphthalene, 2,2'-diiodo-

CAS RN

86688-07-5, 76905-80-1
Record name (1S)-2,2′-Diiodo-1,1′-binaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86688-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Binaphthalene, 2,2'-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Binaphthalene, 2,2'-diiodo-
Reactant of Route 2
1,1'-Binaphthalene, 2,2'-diiodo-
Reactant of Route 3
Reactant of Route 3
1,1'-Binaphthalene, 2,2'-diiodo-
Reactant of Route 4
1,1'-Binaphthalene, 2,2'-diiodo-
Reactant of Route 5
Reactant of Route 5
1,1'-Binaphthalene, 2,2'-diiodo-
Reactant of Route 6
Reactant of Route 6
1,1'-Binaphthalene, 2,2'-diiodo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.